molecular formula C13H18OTe B12623323 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol CAS No. 920977-18-0

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol

Cat. No.: B12623323
CAS No.: 920977-18-0
M. Wt: 317.9 g/mol
InChI Key: ZMWATTQIIKEREF-UHFFFAOYSA-N
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Description

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a butyl group and a pentyn-3-ol chain

Preparation Methods

The synthesis of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol typically involves the following steps:

    Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene or alkyne under specific conditions.

    Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.

    Attachment of the Pentyn-3-ol Chain: The final step involves the coupling of the tellurophene ring with a pentyn-3-ol chain. This can be achieved through a palladium-catalyzed cross-coupling reaction or other suitable methods.

Chemical Reactions Analysis

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form tellurides using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butyl group or the hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

    Coupling Reactions: The alkyne moiety allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Scientific Research Applications

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organotellurium compounds.

    Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, including semiconductors and conductive polymers.

    Biological Studies: Organotellurium compounds are studied for their potential biological activities, including antioxidant and anticancer properties.

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism of action of 1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s alkyne and hydroxyl groups also contribute to its reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

1-(5-Butyltellurophen-2-yl)pent-1-yn-3-ol can be compared with other organotellurium compounds such as:

    1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a hydroxyl group.

    1-(5-Butyltellurophen-2-yl)hex-1-yn-3-ol: Similar structure but with a hexyn-3-ol chain instead of a pentyn-3-ol chain.

    1-(5-Butyltellurophen-2-yl)pent-1-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Properties

CAS No.

920977-18-0

Molecular Formula

C13H18OTe

Molecular Weight

317.9 g/mol

IUPAC Name

1-(5-butyltellurophen-2-yl)pent-1-yn-3-ol

InChI

InChI=1S/C13H18OTe/c1-3-5-6-12-9-10-13(15-12)8-7-11(14)4-2/h9-11,14H,3-6H2,1-2H3

InChI Key

ZMWATTQIIKEREF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C([Te]1)C#CC(CC)O

Origin of Product

United States

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